molecular formula C15H14N4O2S B2937727 4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide CAS No. 893128-85-3

4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide

Cat. No. B2937727
CAS RN: 893128-85-3
M. Wt: 314.36
InChI Key: BXQKVGDDGFDCPV-UHFFFAOYSA-N
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Description

“4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide” is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.36. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of “4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide” involves several steps. The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative . This derivative underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative, which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Molecular Structure Analysis

The molecular structure of “4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide” includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains cyano and benzamide functional groups.


Chemical Reactions Analysis

The chemical reactivity of “4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide” allows it to undergo a series of heterocyclization reactions to produce various derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “4-cyano-N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)benzamide”, but it appears that there is limited information available online regarding specific applications for this compound.

Thiophene derivatives, in general, have been studied for their potential in various fields such as antimicrobial, analgesic, anti-inflammatory, antihypertensive, antitumor activities, and even in material science for the fabrication of light-emitting diodes . However, without specific studies or data on this particular compound, it’s challenging to provide a detailed analysis of its unique applications.

Future Directions

Thiophene and its substituted derivatives, including “4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide”, have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis . They interact with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to the formation of biologically active novel heterocyclic moieties . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound affects biochemical pathways by participating in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, contributing to the compound’s overall effect .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its potential to form heterocyclic compounds .

Result of Action

The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which could potentially be harnessed for therapeutic purposes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide derivatives can be carried out under different reaction conditions .

properties

IUPAC Name

4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19(2)18-14(21)12-7-8-22-15(12)17-13(20)11-5-3-10(9-16)4-6-11/h3-8H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKVGDDGFDCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide

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